molecular formula C12H19N3O B12584613 2-Azetidinecarbonitrile, 1-[(2S)-aminocyclohexylacetyl]-, (2S)- CAS No. 648908-04-7

2-Azetidinecarbonitrile, 1-[(2S)-aminocyclohexylacetyl]-, (2S)-

Cat. No.: B12584613
CAS No.: 648908-04-7
M. Wt: 221.30 g/mol
InChI Key: NPXQMVZYXGPZPE-QWRGUYRKSA-N
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Description

2-Azetidinecarbonitrile, 1-[(2S)-aminocyclohexylacetyl]-, (2S)- is a complex organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity

Properties

CAS No.

648908-04-7

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-2-cyclohexylacetyl]azetidine-2-carbonitrile

InChI

InChI=1S/C12H19N3O/c13-8-10-6-7-15(10)12(16)11(14)9-4-2-1-3-5-9/h9-11H,1-7,14H2/t10-,11-/m0/s1

InChI Key

NPXQMVZYXGPZPE-QWRGUYRKSA-N

Isomeric SMILES

C1CCC(CC1)[C@@H](C(=O)N2CC[C@H]2C#N)N

Canonical SMILES

C1CCC(CC1)C(C(=O)N2CCC2C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is efficient for synthesizing functionalized azetidines but requires precise photochemical conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include steps for the purification and isolation of the desired product, such as crystallization or chromatography.

Chemical Reactions Analysis

α-Alkylation Reactions

The nitrile group at position 2 enables α-alkylation under strongly basic conditions. This reaction leverages the acidity of the α-hydrogen adjacent to the nitrile, which can be deprotonated to form a carbanion intermediate.
Key findings from analogous systems ( ):

  • Reagents : Lithium diisopropylamide (LDA) at −78°C, followed by alkyl halides (e.g., benzyl bromide).

  • Mechanism : Formation of an N-borane complex stabilizes the intermediate, enhancing diastereoselectivity.

  • Example :

    SubstrateAlkylating AgentProductYieldDiastereoselectivity
    N-Borane-2-azetidinecarbonitrileBenzyl bromideα-Benzylated 2-azetidinecarbonitrile72%36:1 (d.r.)

Stereochemical Control : The (2S,1'S)-configuration of the starting material directs alkylation to the α-position with retention of stereochemistry.

Cycloaddition Reactions

The strained azetidine ring participates in cycloadditions, particularly with π-systems. While the saturated azetidine ring in this compound is less reactive than unsaturated azetines, functionalization of the nitrile group or ring-opening under specific conditions enables reactivity.
Key examples ( ):

  • [4+2] Diels-Alder Reactions :

    • Conditions : Heating with electron-deficient dienophiles (e.g., succinic anhydride).

    • Product : Fused bicyclic azetidine derivatives.

    • Selectivity : endo transition state favored due to steric and electronic effects.

  • [2+2] Cycloadditions :

    • Reagents : Dichloroketene or isocyanates.

    • Product : Bicyclic [2.2.0] or [4.2.0] scaffolds.

Nitrile Functionalization

The nitrile group undergoes transformations such as hydrolysis or nucleophilic addition:

  • Hydrolysis :

    • Acidic Conditions (H₂SO₄/H₂O): Forms azetidinecarboxamide or azetidinecarboxylic acid.

    • Basic Conditions (NaOH): Direct conversion to carboxylate salts.

  • Grignard Addition :

    • Reaction with RMgX followed by hydrolysis yields ketones or tertiary alcohols.

Amine Deprotection and Subsequent Reactivity

The acetylated (2S)-aminocyclohexyl group can be deprotected to reveal a primary amine:

  • Deprotection :

    • Reagents : HCl (aqueous) or H₂SO₄.

    • Product : Free amine, enabling reactions like:

      • Schiff base formation with aldehydes/ketones.

      • Amide coupling with carboxylic acids (e.g., EDC/HOBt).

Stereochemical Considerations

The (2S)-configuration of both the azetidine and aminocyclohexyl moieties influences reaction outcomes:

  • Diastereoselectivity : Observed in α-alkylation ( ) and cycloadditions ( ).

  • Chiral Auxiliary Role : The aminocyclohexyl group can act as a directing group in asymmetric syntheses.

Scientific Research Applications

Synthetic Chemistry Applications

Optically Active Synthesis
A notable application of 2-azetidinecarbonitrile is in the synthesis of optically active compounds. Recent studies have demonstrated methods for producing α-substituted azetidine-2-carbonitriles via diastereoselective α-alkylation of N-borane complexes derived from chiral amines. This approach allows for high yields and selectivity, making it valuable in the synthesis of pharmaceuticals and other biologically active molecules .

Mechanistic Insights
The mechanistic pathways involved in these reactions have been elucidated, providing insights into the stereochemical outcomes. For instance, the formation of N-borane complexes facilitates the α-alkylation process under controlled conditions, which is crucial for developing new synthetic methodologies .

Medicinal Chemistry Applications

Antimicrobial Activity
The azetidine scaffold has been recognized for its biological activity. Compounds derived from 2-azetidinecarbonitrile have shown promising antimicrobial properties. Studies indicate that azetidinone derivatives exhibit antifungal, antimicrobial, and antitubercular activities. For example, certain derivatives have been effective against strains such as Staphylococcus epidermidis and Pseudomonas aeruginosa, outperforming traditional antibiotics like sulfanilamide .

Anticancer Potential
Research has also highlighted the potential anticancer activity of azetidine derivatives. Compounds incorporating the azetidine structure have been designed as molecular hybrids targeting cancer cell lines, demonstrating cytotoxic effects against various cancers including colon and breast cancer . The structural diversity offered by azetidine derivatives allows for tailored approaches in drug design.

Biological Evaluations

Biological Activity Studies
Biological evaluations of 2-azetidinecarbonitrile derivatives have been extensive. For instance, a series of synthesized compounds were tested for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity with low Minimum Inhibitory Concentration (MIC) values, showcasing their potential as therapeutic agents .

Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of these compounds with biological targets. Such computational analyses help in understanding the binding affinities and mechanisms of action at a molecular level, facilitating further development of these compounds into viable drug candidates .

Summary of Case Studies

Study FocusFindingsApplications
Synthesis MethodsHigh yield synthesis of α-substituted azetidines via N-borane complexesPharmaceutical synthesis
Antimicrobial ActivityEffective against Staphylococcus epidermidis and Pseudomonas aeruginosaAntibiotic development
Anticancer PotentialCytotoxic effects on colon and breast cancer cell linesCancer therapeutics
Molecular DockingPredictive models for binding interactionsDrug design

Mechanism of Action

The mechanism of action of 2-Azetidinecarbonitrile, 1-[(2S)-aminocyclohexylacetyl]-, (2S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azetidinecarbonitrile, 1-[(2S)-aminocyclohexylacetyl]-, (2S)- is unique due to its specific combination of the azetidine ring and the aminocyclohexylacetyl group. This structure imparts unique reactivity and potential biological activity, making it a valuable compound for various applications.

Biological Activity

2-Azetidinecarbonitrile, 1-[(2S)-aminocyclohexylacetyl]-, (2S)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, mechanisms of action, and potential therapeutic applications, particularly focusing on its effects in various biological systems.

The synthesis of optically active 2-substituted azetidine-2-carbonitriles has been explored extensively. For instance, a method involving N-borane complexes has been developed, allowing for the production of various α-substituted derivatives with notable yields. The reaction conditions and stereochemical outcomes are crucial for the synthesis of these compounds, which can influence their biological activity .

Research indicates that azetidine derivatives can mimic proline, leading to significant disruption in protein biosynthesis. For example, studies have shown that azetidine-2-carboxylic acid (Aze) affects plant growth by inhibiting cellular processes, with concentrations as low as 5.3 μM demonstrating toxicity . This mechanism is critical for understanding how these compounds interact with biological systems.

Effects on Mammalian Cells

A study investigating the effects of Aze on oligodendrocytes revealed that it induces oligodendrogliopathy in mice, mimicking pathology seen in multiple sclerosis (MS). The compound caused cellular alterations such as nucleomegaly and apoptosis at doses of 600 mg/kg, highlighting its potential neurotoxic effects . Moreover, the presence of Aze led to increased expression of pro-inflammatory markers, suggesting a role in neuroinflammation .

Antimicrobial Activity

Recent findings have identified azetidine-2-carbonitriles as potential inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase, an enzyme critical for pyrimidine biosynthesis in malaria parasites. This discovery points to the compound's potential as an antimalarial agent .

Case Study 1: Neurotoxicity in Mice

In a controlled experiment, CD1 mice were administered Aze at varying doses to observe clinical signs and histological changes. The high-dose groups exhibited severe neurological symptoms and significant cellular damage in oligodendrocytes. This study underscores the importance of dose management when considering therapeutic applications of azetidine derivatives .

Case Study 2: Plant Growth Inhibition

Another study assessed the impact of Aze on Arabidopsis growth. Plants treated with 10 μM Aze showed initial growth inhibition; however, growth was restored upon removal from Aze-containing media. This reversible effect suggests potential applications in agricultural contexts but also raises concerns about its ecological impact .

Data Summary

Study Biological System Key Findings Dose/Concentration
OligodendrocytesInduced apoptosis and oligodendrogliopathy600 mg/kg
ArabidopsisGrowth inhibition reversible upon removal10 μM
P. falciparumInhibits dihydroorotate dehydrogenaseNot specified

Q & A

Basic Research Questions

Q. What are the methodological considerations for synthesizing 2-Azetidinecarbonitrile derivatives with controlled stereochemistry?

  • Answer : Synthesis should prioritize enantioselective methods, such as chiral auxiliary-assisted reactions or asymmetric catalysis. Key parameters (e.g., solvent polarity, temperature, catalyst loading) must be systematically optimized using Design of Experiments (DoE) to minimize side reactions. For example, a fractional factorial design can screen critical variables like reaction time (12–48 hrs) and temperature (0–25°C). Post-synthesis, intermediates should be purified via column chromatography or recrystallization to ensure stereochemical fidelity .

Q. How should researchers validate the stereochemical purity and structural integrity of this compound?

  • Answer : Combine multiple analytical techniques:

  • Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers.
  • NMR Spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to distinguish diastereomeric environments.
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives.
  • Mass Spectrometry (HRMS) : Confirm molecular formula and rule out impurities .

Q. What safety protocols are critical when handling 2-Azetidinecarbonitrile derivatives?

  • Answer : Follow hazard-specific guidelines:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile nitrile byproducts.
  • Spill Management : Neutralize spills with activated charcoal or specialized absorbents.
  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction pathways for this compound?

  • Answer : Apply quantum mechanical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. For instance:

  • Reaction Mechanism : Map free-energy surfaces for azetidine ring formation.
  • Solvent Effects : Use COSMO-RS to predict solvent interactions.
  • Collaborative Workflow : Integrate computational predictions with high-throughput screening (HTS) to validate conditions (e.g., 20% reduced reaction time via optimized solvent ratios) .

Q. What factorial design strategies resolve contradictions in catalytic activity data for azetidine nitrile derivatives?

  • Answer : Implement a 2³ full factorial design to test variables:

VariableLow LevelHigh Level
Catalyst (mol%)1%5%
Temperature (°C)2550
Solvent (Polarity)TolueneDMF
Analyze interactions via ANOVA to identify dominant factors (e.g., solvent polarity explains 60% variance in yield). Follow with response surface methodology (RSM) for non-linear optimization .

Q. How can isotopic labeling elucidate the mechanistic role of the aminocyclohexylacetyl group in this compound?

  • Answer : Synthesize ¹³C/¹⁵N-labeled analogs to track:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates to infer rate-limiting steps.
  • NMR/IR Spectroscopy : Monitor bond cleavage/formation (e.g., C–N in azetidine ring).
  • Mass Spectrometry : Detect intermediates in tandem-MS/MS fragmentation pathways. This approach revealed a 2.5-fold increase in ring-opening efficiency with deuterated analogs .

Data Contradiction Analysis

Q. Why might catalytic efficiency data vary across studies, and how can researchers address this?

  • Answer : Discrepancies often arise from:

  • Impurity Profiles : Trace metal contaminants (e.g., Fe³⁺) may alter catalysis. Use ICP-MS to quantify metals.
  • Experimental Design : Inconsistent variable ranges (e.g., pH 6–8 vs. 4–10). Standardize protocols via inter-laboratory reproducibility studies.
  • Data Normalization : Express activity as turnover frequency (TOF) instead of yield to account for catalyst loading differences .

Methodological Resources

  • Design of Experiments (DoE) : Leverage software (Minitab, JMP) for screening and optimization .
  • Computational Tools : Gaussian (DFT), Schrödinger (molecular dynamics), and ICReDD’s reaction path search algorithms .

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